アセト酢酸ナトリウム

概要

説明

アセト酢酸 (ナトリウム)は、アセト酢酸のナトリウム塩であり、3-オキソ酪酸としても知られています。これはβ-ケト酸であり、さまざまな化学および工業用途で一般的に使用されています。アセト酢酸 (ナトリウム)は、ヒトの体における脂肪酸とケトン体の代謝における重要な中間体です。

科学的研究の応用

Acetoacetic acid (sodium) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its role in the metabolism of ketone bodies and fatty acids.

Industry: It is used in the production of synthetic resins, plastics, and other industrial chemicals.

作用機序

アセト酢酸 (ナトリウム)は、主に代謝経路における役割を通じて効果を発揮します。これは、肝臓でアセト酢酸に変換され、さらにβ-ヒドロキシ酪酸またはアセトンに代謝されます。 これらのケトン体は、断食、運動、または炭水化物制限中の期間に、代替のエネルギー源として機能します . この化合物は、クエン酸回路と脂肪酸代謝に関与するさまざまな酵素と補酵素と相互作用します .

類似の化合物との比較

類似の化合物:

β-ヒドロキシ酪酸: エネルギー代謝に関与する別のケトン体。

アセトン: アセト酢酸の分解によって生成されるケトン体。

ジケテン: アセト酢酸の合成における前駆体.

独自性: アセト酢酸 (ナトリウム)は、代謝中間体と汎用的な化学試薬の両方としての二重の役割を持つため、ユニークです。 さまざまな化学反応を起こす能力と代謝経路における重要性は、研究と工業用途の両方で貴重な化合物となっています .

生化学分析

Biochemical Properties

Sodium acetoacetate is involved in several biochemical reactions, primarily as an intermediate in ketone body metabolism. It interacts with enzymes such as succinyl-CoA:3-ketoacid CoA transferase (SCOT) and acetoacetyl-CoA thiolase. SCOT catalyzes the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA, which is then converted to acetyl-CoA by acetoacetyl-CoA thiolase. This acetyl-CoA enters the citric acid cycle, contributing to ATP production .

Cellular Effects

Sodium acetoacetate influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to inhibit the proliferation of cancer cells, such as colon, ovarian, cervical, and breast cancer cells, by blocking their growth . Sodium acetoacetate does not kill cancer cells but rather inhibits their proliferation, making it a potential adjunct in cancer therapy. Additionally, it can modulate cellular metabolism by serving as an alternative energy source during glucose scarcity .

Molecular Mechanism

At the molecular level, sodium acetoacetate exerts its effects through several mechanisms. It can act as a substrate for SCOT, facilitating the transfer of CoA and subsequent production of acetyl-CoA . Sodium acetoacetate also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways. For example, it can inhibit the GPR43-pERK pathway, reducing inflammation and promoting the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium acetoacetate can vary over time. It is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that sodium acetoacetate can maintain its inhibitory effects on cancer cell proliferation for several days .

Dosage Effects in Animal Models

The effects of sodium acetoacetate vary with different dosages in animal models. In Alzheimer’s disease mouse models, intraventricular injection of sodium acetoacetate at 100 mg/kg significantly improved memory and reduced inflammation in the hippocampus . High doses of sodium acetoacetate may lead to adverse effects, such as metabolic acidosis, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Sodium acetoacetate is involved in the ketone body metabolic pathway. It is produced in the liver from acetyl-CoA and can be converted to beta-hydroxybutyrate or acetone . Sodium acetoacetate serves as an energy source for extrahepatic tissues, including the brain, heart, and muscles, during periods of low glucose availability. It also plays a role in regulating metabolic flux and maintaining energy homeostasis .

Transport and Distribution

Sodium acetoacetate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters (MCTs) and distributed to various tissues, including the brain, where it serves as an alternative energy source . The distribution of sodium acetoacetate is influenced by factors such as blood flow, tissue permeability, and transporter expression levels .

Subcellular Localization

Sodium acetoacetate is primarily localized in the mitochondria, where it participates in ketone body metabolism. The enzyme succinyl-CoA:acetoacetate CoA transferase, which catalyzes the conversion of sodium acetoacetate to acetoacetyl-CoA, is found in the mitochondrial matrix . This subcellular localization is essential for the efficient utilization of sodium acetoacetate as an energy source and its role in cellular metabolism.

準備方法

合成経路と反応条件: アセト酢酸 (ナトリウム)は、ジケテンの加水分解によって合成できます。 反応には、ジケテンへの水の付加が含まれ、アセト酢酸が生成されます。これは、水酸化ナトリウムで中和してアセト酢酸 (ナトリウム)を生成できます .

工業的製造方法: 工業的には、アセト酢酸 (ナトリウム)は、ジケテンとアルコールの反応によってエステルを生成し、続いて加水分解してアセト酢酸を生成することによって製造されることが多いです。 酸は、次に水酸化ナトリウムで中和されてナトリウム塩を形成します .

化学反応の分析

反応の種類: アセト酢酸 (ナトリウム)は、以下を含むさまざまな化学反応を起こします。

酸化: アセト酢酸は、アセトンと二酸化炭素を生成して酸化することができます。

還元: これは、β-ヒドロキシ酪酸を生成して還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: アセトンと二酸化炭素。

還元: β-ヒドロキシ酪酸。

置換: アセト酢酸のさまざまなアルキル化誘導体.

科学研究への応用

アセト酢酸 (ナトリウム)は、科学研究において幅広い用途があります。

類似化合物との比較

Beta-hydroxybutyric acid: Another ketone body involved in energy metabolism.

Acetone: A ketone body produced from the breakdown of acetoacetic acid.

Uniqueness: Acetoacetic acid (sodium) is unique due to its dual role as both a metabolic intermediate and a versatile chemical reagent. Its ability to undergo various chemical reactions and its importance in metabolic pathways make it a valuable compound in both research and industrial applications .

特性

CAS番号 |

623-58-5 |

|---|---|

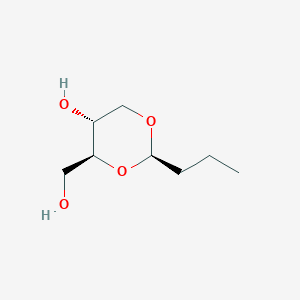

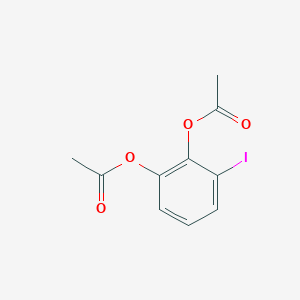

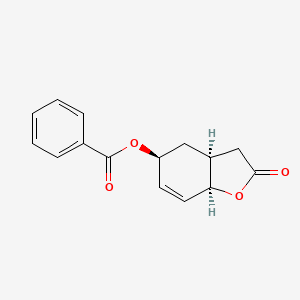

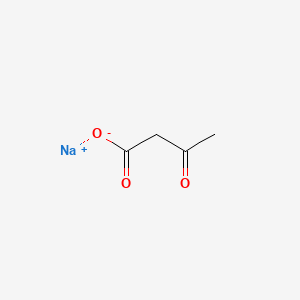

分子式 |

C4H6NaO3 |

分子量 |

125.08 g/mol |

IUPAC名 |

sodium;3-oxobutanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |

InChIキー |

NTXFWAVCYJWUCY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)[O-].[Na+] |

正規SMILES |

CC(=O)CC(=O)O.[Na] |

| 623-58-5 | |

関連するCAS |

541-50-4 (Parent) |

同義語 |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium acetoacetate impact glucose metabolism in different physiological states?

A: Sodium acetoacetate infusion has been shown to decrease basal glucose utilization in normal humans but does not affect insulin-stimulated glucose utilization. [] In fed rats, sodium acetoacetate infusion lowers blood glucose concentration, while in starved or diabetic rats, no significant change is observed. [] This suggests a complex interplay between sodium acetoacetate, insulin sensitivity, and nutritional state.

Q2: Can sodium acetoacetate be utilized by the brain as an energy source?

A: Yes, the brain can utilize ketone bodies like sodium acetoacetate for energy, especially during periods of prolonged starvation. Studies in rats have shown that the brain increases its utilization of ketone bodies proportionally with their blood concentrations during starvation. [] Notably, the brain of suckling rats exhibits a significantly higher capacity to utilize ketone bodies compared to adult rats. []

Q3: How does sodium acetoacetate affect insulin secretion?

A: Sodium acetoacetate can stimulate insulin secretion, as demonstrated in dogs and humans. [, ] This effect is more pronounced in portal vein blood compared to peripheral blood, suggesting rapid hepatic clearance of insulin. [, ] Notably, the presence of glucose appears to be permissive for this insulinotropic effect. []

Q4: Can sodium acetoacetate administration induce a diabetic-like state in animals?

A: Prolonged administration of sodium acetoacetate can lead to metabolic disturbances resembling diabetes in rabbits. [] Daily injections of progressively increasing doses cause progressive hyperglycemia, decreased glucose tolerance, and depletion of liver and muscle glycogen. [] This highlights the potential metabolic consequences of prolonged exposure to high levels of sodium acetoacetate.

Q5: How does sodium acetoacetate influence the metabolism of other nutrients?

A: Sodium acetoacetate can influence the metabolism of various nutrients. In rats, it increases urinary excretion of tryptophan metabolites, particularly kynurenine, hydroxykynurenine, and xanthurenic acid. [] Prolonged administration in rabbits can also lead to riboflavin and nicotinic acid deficiency, marked by decreased blood levels, reduced urinary excretion, and severe skin lesions. []

Q6: Does sodium acetoacetate impact tumor cell proliferation?

A: Emerging research suggests that sodium acetoacetate, along with other ketone bodies, can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [, ] While not directly cytotoxic, sodium acetoacetate appears to block cancer cell proliferation, potentially by interfering with their metabolic pathways. [, ] Additionally, sodium acetoacetate has been shown to enhance the efficacy of certain chemotherapeutic agents like rapamycin, methotrexate, and PNC-27. [, ]

Q7: Can sodium acetoacetate be used to study ketone body kinetics?

A: Yes, stable isotope-labeled sodium acetoacetate, such as 1,3-13C2 sodium acetoacetate, has been successfully employed in tracer studies to investigate ketone body kinetics in humans and animals. [, ] These studies provide valuable insights into the production, utilization, and interconversion rates of ketone bodies in various physiological and disease states.

Q8: What is the molecular formula and weight of sodium acetoacetate?

A8: The molecular formula for sodium acetoacetate is C4H5NaO3, and its molecular weight is 124.08 g/mol.

Q9: Has the mechanism of trifluoromethylation using Umemoto's reagent with sodium acetoacetate been investigated?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of trifluoromethylation of sodium acetoacetate with Umemoto's reagent. [] Calculations suggest that the reaction proceeds through a backside attack mechanism, providing insights into the reactivity and potential applications of sodium acetoacetate in synthetic chemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。